Cas no 529-35-1 (5,6,7,8-Tetrahydro-1-naphthalenol)

5,6,7,8-テトラヒドロ-1-ナフタレノールは、ナフタレン骨格にヒドロキシル基が結合した飽和環構造を持つ有機化合物です。化学式C10H12Oで表され、テトラヒドロナフタレン誘導体の一種として知られています。この化合物は、高い反応性を持つヒドロキシル基を有しており、医薬品中間体や有機合成の原料として有用です。特に、立体選択的反応や官能基変換において優れた特性を示します。また、比較的安定な構造を持つため、保存や取り扱いが容易という利点があります。その特異的な構造から、香料や液晶材料などの機能性化学品の合成にも応用可能です。

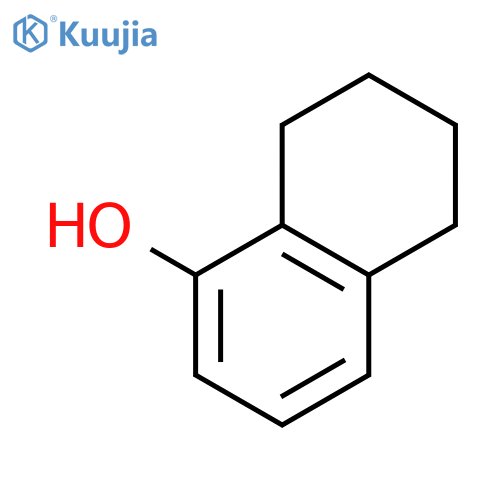

529-35-1 structure

商品名:5,6,7,8-Tetrahydro-1-naphthalenol

5,6,7,8-Tetrahydro-1-naphthalenol 化学的及び物理的性質

名前と識別子

-

- 5,6,7,8-Tetrahydronaphthalen-1-ol

- 5,6,7,8-Tetrahydro-1-naphthol

- 5,6,7,8-Tetrahydro-1-naphthalenol

- 5.6.7.8-Tetrahydro-1-naphthol

- 5-Hydroxytetralin

- 1-Naphthalenol, 5,6,7,8-tetrahydro-

- tetralin-5-ol

- 5,6,7,8-Tetrahydro-alpha-naphthol

- 5,6,7,8-tetrahydronaphthol

- 5,6,7,8-tetrahydro-naphthalen-1-ol

- Tetrahydro-.alpha.-naphthol

- 1R7B5I98HV

- SCWNNOCLLOHZIG-UHFFFAOYSA-N

- 1-Naphthol, 5,6,7,8-tetrahydro-

- Tetrahydro-alpha-naphthol (VAN)

- Tetrahydro-a-naph

- NSC 28822

- 5, 6, 7, 8-tetrahydronaphthol

- AMY202100093

- 1-hydroxy-5,6,7,8-tetrahydronaphthalene

- 1-Naphthalenol,6,7,8-tetrahydro-

- InChI=1/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H

- N11905

- 5,6,7,8-Tetrahydro-1-naphthol, 99%

- W-202998

- 5, 6,7,8-Tetrahydro-naphthalen-1-ol

- Q27104561

- Z274762958

- 5,6,7,8-Tetrahydro-.alpha.-naphthol

- UNII-1R7B5I98HV

- DTXSID8074570

- 5,6,7,8-tetrahydro-1-naphtol

- 1-Naphthol,6,7,8-tetrahydro-

- 529-35-1

- NSC28822

- 5,6,7,8-Tetrahydronaphthalen -1-ol

- 5,6,7,8 tetrahydro naphthalene-1-ol

- 5, 6, 7, 8-Tetrahydro-naphthalen-1-ol

- CS-0132457

- FT-0619802

- NS00022301

- A829315

- 5,6,7,8 tetrahydronaphthalene-1-ol

- ?5,6,7,8-TETRAHYDRO-1-NAPHTHOL

- AKOS000421212

- 5,7,8-Tetrahydro-1-naphthol

- EINECS 208-461-1

- CHEMBL449132

- Tetrahydro-a-naphthol

- 5,6,7,8-tetrahyro-1-naphthol

- AS-59852

- 5,6,7,8-Tetrahydronaphthalenol

- 5,6,7,8-Tetrahydro-1-naphthalenol #

- SY049625

- T2816

- 5,6,7,8-tetrahydronaphthalene-1-ol

- 1,2,3,4-Tetrahydro-5-hydroxynaphthalene

- BDBM50270875

- Naphthalenol, 5,6,7,8-tetrahydro-

- 5,6,7,8-TETRAHYDRO-1-HYDROXYNAPHTHALENE

- NSC-28822

- EN300-97241

- 5,7,8-Tetrahydro-.alpha.-naphthol

- SCHEMBL150894

- 1,2,3,4-tetrahydro-5-naphthol

- MFCD00001734

- CHEBI:45900

- DTXCID4041319

- BBL025814

- DB-052213

- 1,2,3,4-Tetrahydro-5-hydroxynaphthalene; 1,2,3,4-Tetrahydro-5-naphthol; 1,2,3,4-Tetrahydronaphthalen-5-ol; 1-Hydroxy-5,6,7,8-tetrahydronaphthalene

- 1-Naphthalenol, 5,6,7,8-tetrahydro-(9CI)

- STL364871

-

- MDL: MFCD00001734

- インチ: 1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2

- InChIKey: SCWNNOCLLOHZIG-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2=C1C([H])([H])C([H])([H])C([H])([H])C2([H])[H]

- BRN: 1865081

計算された属性

- せいみつぶんしりょう: 148.08900

- どういたいしつりょう: 148.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- 互変異性体の数: 9

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 色と性状: 白色薄桃色結晶粉末

- 密度みつど: 1.0556

- ゆうかいてん: 68.0 to 72.0 deg-C

- ふってん: 265°C(lit.)

- フラッシュポイント: 264-265°C/705mm

- 屈折率: 1.5000 (estimate)

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 20.23000

- LogP: 2.27100

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5,6,7,8-Tetrahydro-1-naphthalenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

-

危険物標識:

- ちょぞうじょうけん:Refrigerator

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

5,6,7,8-Tetrahydro-1-naphthalenol 税関データ

- 税関コード:2907199090

- 税関データ:

中国税関番号:

2907199090概要:

290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

5,6,7,8-Tetrahydro-1-naphthalenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203097-5g |

5,6,7,8-Tetrahydronaphthalen-1-ol |

529-35-1 | 98% | 5g |

¥132 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203097-25g |

5,6,7,8-Tetrahydronaphthalen-1-ol |

529-35-1 | 98% | 25g |

¥588 | 2023-04-13 | |

| TRC | T294265-50g |

5,6,7,8-Tetrahydro-1-naphthalenol |

529-35-1 | 50g |

$305.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NB505-1g |

5,6,7,8-Tetrahydro-1-naphthalenol |

529-35-1 | 98.0%(GC) | 1g |

¥194.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2816-5g |

5,6,7,8-Tetrahydro-1-naphthalenol |

529-35-1 | 98.0%(GC) | 5g |

¥490.0 | 2022-06-10 | |

| Enamine | EN300-97241-0.05g |

5,6,7,8-tetrahydronaphthalen-1-ol |

529-35-1 | 95% | 0.05g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-97241-10.0g |

5,6,7,8-tetrahydronaphthalen-1-ol |

529-35-1 | 95% | 10.0g |

$93.0 | 2024-05-21 | |

| Enamine | EN300-97241-50.0g |

5,6,7,8-tetrahydronaphthalen-1-ol |

529-35-1 | 95% | 50.0g |

$313.0 | 2024-05-21 | |

| abcr | AB177578-100 g |

5,6,7,8-Tetrahydro-1-naphthol; 98% |

529-35-1 | 100g |

€165.20 | 2022-09-01 | ||

| Apollo Scientific | OR914367-5g |

5,6,7,8-Tetrahydronaphthalen-1-ol |

529-35-1 | 98% | 5g |

£21.00 | 2025-03-21 |

5,6,7,8-Tetrahydro-1-naphthalenol 関連文献

-

1. Dienone–phenol rearrangements of bicyclic cyclohexa-2,5-dienones; confirmation of a multistage mechanismAnthony J. Waring,Javid Hussain Zaidi,James W. Pilkington J. Chem. Soc. Perkin Trans. 1 1981 1454

-

2. 629. Derivatives of acetoacetic acid. Part X. The condensation of acetylenic alcohols with α-acyl derivatives of ethyl acetoacetate and diethyl malonateR. N. Lacey J. Chem. Soc. 1960 3153

-

Casey J. Maguire,Zhi Chen,Vani P. Mocharla,Madhavi Sriram,Tracy E. Strecker,Ernest Hamel,Heling Zhou,Ramona Lopez,Yifan Wang,Ralph P. Mason,David J. Chaplin,Mary Lynn Trawick,Kevin G. Pinney Med. Chem. Commun. 2018 9 1649

-

Alexandra Fagerstr?m,Mikael Nilsson,Ulf Berg,Roland Isaksson Org. Biomol. Chem. 2006 4 3067

-

Ming Zhang,Zukang Zhong,Lihua Liao,Ai Qin Zhang Org. Chem. Front. 2022 9 3882

529-35-1 (5,6,7,8-Tetrahydro-1-naphthalenol) 関連製品

- 16400-13-8(7-methylindan-4-ol)

- 1641-41-4(4-Indanol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:529-35-1)5,6,7,8-Tetrahydro-1-naphthalenol

清らかである:99%

はかる:100g

価格 ($):195.0